
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as MPTT, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential in treating various diseases. MPTT belongs to the class of sulfonamide compounds, which have been widely used as antibacterial agents. However, MPTT has shown promising results in treating cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis. In addition, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. In bacterial cells, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme that is essential for folate synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is its broad spectrum of activity against various diseases, including cancer, inflammation, and bacterial infections. In addition, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been found to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is its poor solubility, which can affect its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. In addition, further studies are needed to elucidate the mechanism of action of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide and to identify its molecular targets. Furthermore, the efficacy of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide in treating various diseases needs to be evaluated in preclinical and clinical studies. Finally, the development of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide-based drug delivery systems can improve its solubility and bioavailability, leading to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-methylthiophene with 2-(methylsulfonyl)aniline to form 2-(methylsulfonyl)-5-methylthiophene. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethyl)-5-methylthiophene. Finally, the reaction of 2-(2-hydroxyethyl)-5-methylthiophene with N-methyl-N-(3-nitrophenyl)sulfonamide in the presence of a base leads to the formation of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and bacterial infections. In cancer research, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-20(26(22,23)15-7-3-2-4-8-15)16-10-13-25-17(16)18(21)19-11-9-14-6-5-12-24-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQOGYPPWZPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)
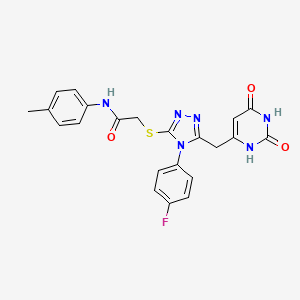


![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)
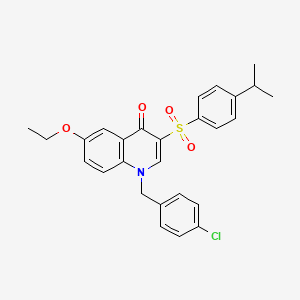
![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
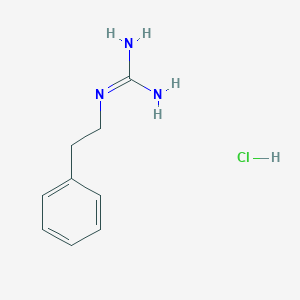
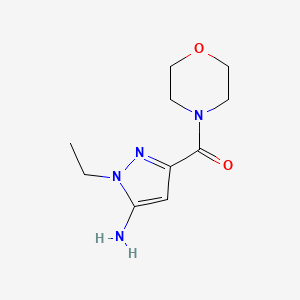
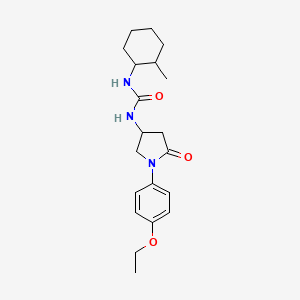

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)